molecular formula C9H17NO2S B082597 2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid CAS No. 13206-31-0

2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid

Cat. No. B082597
CAS RN: 13206-31-0
M. Wt: 203.3 g/mol
InChI Key: JLLDUMMFTKVTLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

IPDMTCA is a penicillamine analogue, which is useful in the treatment of arthritis, kidney stones, and metal poisoning . The process of making penicillamine involves the ring cleavage of 2-isopropyl-5,5-dimethylthiazolidines substituted in the 4-position .


Molecular Structure Analysis

The molecular formula of IPDMTCA is C9H17NO2S . Its average mass is 203.3 g/mol . The hydrochloride form of IPDMTCA has a molecular formula of C9H18ClNO2S and an average mass of 239.763 Da .


Chemical Reactions Analysis

Compounds like IPDMTCA exhibit interesting epimerization properties at the C-2 position in neutral, protic solvents. Their stability has been explored in various conditions, which is crucial for their application in synthetic chemistry. The reaction of D-penicillamine with benzaldehyde to yield 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid is significant for understanding the chemical interactions and synthesis of complex organic compounds.

Scientific Research Applications

  • Epimerization and Stability Studies : Compounds like 2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid exhibit interesting epimerization properties at the C-2 position in neutral, protic solvents, and their stability has been explored in various conditions, which is crucial for their application in synthetic chemistry (Nagasawa, Goon, & Shirota, 1981).

  • Interaction with Aldehydes and Ketones : The reaction of D-penicillamine with benzaldehyde to yield 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid, as studied by Bell et al. (1994), is significant for understanding the chemical interactions and synthesis of complex organic compounds (Bell, Britten, Howard-Lock, Lock, & Schmidt, 1994).

  • Steric Effects in Chemical Structures : The study of steric effects and steric inhibition of resonance in isopropylbenzoic acids contributes to understanding how molecular structure influences chemical properties and reactions, which is essential for designing and synthesizing new compounds (Fiedler, Kulhanek, Decouzon, Gal, Maria, & Exner, 1999).

  • Synthesis of Novel Compounds : The synthesis of new chiral auxiliaries and their applications in dipeptide synthesis, as researched by Studer, Hintermann, & Seebach (1995), demonstrates the potential of these compounds in advanced organic synthesis (Studer, Hintermann, & Seebach, 1995).

  • Antineoplastic Activity : The synthesis and evaluation of compounds like 5-aryl-2,3-dihydropyrrolo[2,1-b]thiazole-6,7-dimethanol 6,7-bis(isopropylcarbamates) for their antineoplastic activity indicates potential applications in cancer research and treatment (Lalezari & Schwartz, 1988).

  • Antiallergic Activity : Research on compounds like 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, which show significant antiallergic activity, highlights the potential of these compounds in developing new therapeutic agents (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).

  • Treatment of Cancer : The investigation of thiazolidine-4-carboxylic acid (thioproline) in patients with advanced cancer shows promising results, especially in the treatment of epidermoid carcinoma of the head and neck with pulmonary metastases (Brugarolas & Gosálvez, 1980).

Safety And Hazards

When handling IPDMTCA, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

5,5-dimethyl-2-propan-2-yl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c1-5(2)7-10-6(8(11)12)9(3,4)13-7/h5-7,10H,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLDUMMFTKVTLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1NC(C(S1)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927518
Record name 5,5-Dimethyl-2-(propan-2-yl)-1,3-thiazolidine-4-carboxylic acid
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Molecular Weight

203.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid

CAS RN

13206-31-0
Record name 5,5-Dimethyl-2-(1-methylethyl)-4-thiazolidinecarboxylic acid
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Record name 2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid
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Record name 5,5-Dimethyl-2-(propan-2-yl)-1,3-thiazolidine-4-carboxylic acid
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Record name 2-isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid
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Record name 2-ISOPROPYL-5,5-DIMETHYLTHIAZOLIDINE-4-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Griboura, K Gatzonas, CG Neochoritis - ChemMedChem, 2021 - Wiley Online Library
The Asinger multicomponent reaction is a versatile synthetic tool which gives access to multiple drug‐like scaffolds such as 3‐thiazolines. The diversity and easy access of its starting …
ZQ Liu - Current Organic Synthesis, 2015 - ingentaconnect.com
The multicomponent reaction (MCR) is an important research field in the organic synthetic methodology. In 1956, Professor Friedrich Asinger reported a method for synthesizing …
Number of citations: 26 www.ingentaconnect.com
W Keim, H Offermanns - Angewandte Chemie International …, 2007 - Wiley Online Library
A double jubilee: This year marks the 50th anniversary of the discovery of the Asinger reaction—the original version a three-component reaction for the direct synthesis of thiazolines …
Number of citations: 17 onlinelibrary.wiley.com

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